Pifithrin-beta hydrobromide
Overview
Description
Pifithrin-beta hydrobromide (PFT β hydrobromide) is a potent p53 inhibitor with an IC50 of 23 μM . It is a stable, cell-permeable analog of pifithrin-α . Pifithrin-α is very unstable in culture medium and rapidly converts to its condensation product pifithrin-β .
Synthesis Analysis
Pifithrin-α, an inhibitor of the p53 protein, is regarded as a lead compound for cancer and neurodegenerative disease therapy. Pifithrin-α is very unstable in culture medium and rapidly converts to its condensation product pifithrin-β .Molecular Structure Analysis
The molecular formula of Pifithrin-beta hydrobromide is C16H17BrN2S . The InChI isInChI=1S/C16H16N2S.BrH/c1-11-6-8-12 (9-7-11)13-10-18-14-4-2-3-5-15 (14)19-16 (18)17-13;/h6-10H,2-5H2,1H3;1H
. Chemical Reactions Analysis
Pifithrin-α alters p53 post-translational modifications pattern and differentially inhibits p53 target genes . Pifithrin-α is very unstable in culture medium and rapidly converts to its condensation product pifithrin-β .Physical And Chemical Properties Analysis
The molecular weight of Pifithrin-beta hydrobromide is 349.3 g/mol .Scientific Research Applications
Application 1: Inhibition of p53 function in tumor cell lines
- Summary of the Application : Pifithrin-beta hydrobromide, along with Pifithrin-alpha, has been evaluated for its ability to inhibit p53 function in two wild-type p53 human tumor cell lines .
- Methods of Application : The compounds were tested in vitro towards two human wild-type p53–expressing tumor cell lines, A2780 ovarian and HCT116 colon .
- Results or Outcomes : Both compounds exhibited cytotoxic effects in vitro towards the two cell lines. The IC 50 values for both cell lines were 21.3 ± 8.1 μmol/L for PFT-α and 90.3 ± 15.5 μmol/L for PFT-β . There was no evidence of protection by clonogenic assay with either compound in combination with ionizing radiation .
Application 2: Protection against neuronal death
- Summary of the Application : Pifithrin-beta hydrobromide is known to protect against neuronal death in models of stroke and neurodegenerative disorders .
- Methods of Application : The specific methods of application are not detailed in the source, but it mentions that the compound has been used in models of stroke and neurodegenerative disorders .
- Results or Outcomes : The compound has been found to be active in vivo and protects mice from the side-effects of cancer therapy associated with p53 induction .
Safety And Hazards
properties
IUPAC Name |
2-(4-methylphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S.BrH/c1-11-6-8-12(9-7-11)13-10-18-14-4-2-3-5-15(14)19-16(18)17-13;/h6-10H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNCOAOESGSEOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C4=C(CCCC4)SC3=N2.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301010188 | |
Record name | Cyclic Pifithrin-alpha hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301010188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pifithrin-beta hydrobromide | |
CAS RN |
511296-88-1 | |
Record name | Pifithrin-beta hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0511296881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclic Pifithrin-alpha hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301010188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIFITHRIN-.BETA. HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP003XXT4D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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